molecular formula C19H19N3O4S B2586580 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903011-82-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2586580
CAS No.: 1903011-82-4
M. Wt: 385.44
InChI Key: UZYPUNRVQMWXJR-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzothiazole ring can be done using ethyl iodide in the presence of a strong base.

    Pyridine Carboxamide Formation: The pyridine ring can be synthesized separately and then coupled with the benzothiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Oxolan-3-yloxy Substitution: The final step involves the substitution of the oxolan-3-yloxy group onto the pyridine ring, which can be achieved using oxirane derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Pyridine Carboxamides: Compounds with pyridine rings and carboxamide functional groups.

    Oxolan-3-yloxy Substituted Compounds: Compounds with oxolan-3-yloxy groups attached to various aromatic or heteroaromatic rings.

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-25-13-3-4-15-16(10-13)27-19(21-15)22-18(23)12-5-7-20-17(9-12)26-14-6-8-24-11-14/h3-5,7,9-10,14H,2,6,8,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPUNRVQMWXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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